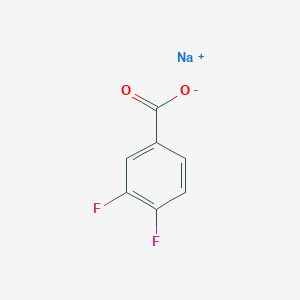

sodium;3,4-difluorobenzoate

Description

BenchChem offers high-quality sodium;3,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEWMCSPOKFJCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

sodium 3,4-difluorobenzoate CAS 522651-44-1 properties

CAS 522651-44-1 | High-Purity Fluorinated Building Block

Executive Summary

Sodium 3,4-difluorobenzoate (CAS 522651-44-1) is the sodium salt of 3,4-difluorobenzoic acid, serving as a critical nucleophilic source of the 3,4-difluorophenyl moiety in pharmaceutical and agrochemical synthesis.[1] Unlike its protonated parent acid, the sodium salt offers enhanced water solubility and direct nucleophilicity in polar aprotic solvents, making it indispensable for phase-transfer catalysis and direct alkylation reactions.

This guide details the physicochemical properties, synthesis protocols, and application workflows for Sodium 3,4-difluorobenzoate, specifically focusing on its role in modulating metabolic stability and lipophilicity in drug candidates (e.g., kinase inhibitors, M5 NAMs).

Part 1: Chemical Identity & Physicochemical Profile

The introduction of fluorine atoms at the 3 and 4 positions of the benzene ring significantly alters the electronic landscape of the molecule, increasing metabolic resistance against cytochrome P450 oxidation compared to non-fluorinated benzoates.

| Property | Specification |

| Chemical Name | Sodium 3,4-difluorobenzoate |

| CAS Number | 522651-44-1 |

| Parent Acid CAS | 455-86-7 (3,4-Difluorobenzoic acid) |

| Molecular Formula | C₇H₃F₂NaO₂ |

| Molecular Weight | 180.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H₂O; Moderate in MeOH; Low in non-polar organics |

| Melting Point | >300°C (Decomposes) |

| Acidity (pKa of parent) | ~3.6 (More acidic than benzoic acid due to F-induction) |

| Electronic Effect | Strong electron-withdrawing (σ-induction) at 3,4-positions |

Part 2: Synthesis & Production Strategy

While often purchased, in-situ generation or bulk synthesis from the parent acid ensures control over counter-ion purity and stoichiometry.

Mechanism

The synthesis proceeds via a standard acid-base neutralization. The electron-withdrawing nature of the fluorine substituents makes the carboxylic acid proton more labile, ensuring rapid and complete conversion with stoichiometric sodium hydroxide or sodium bicarbonate.

Experimental Protocol: Preparation of Sodium 3,4-Difluorobenzoate

Objective: Convert 3,4-difluorobenzoic acid to its sodium salt with >99% purity.

-

Dissolution: Charge a reaction vessel with 3,4-difluorobenzoic acid (15.8 g, 100 mmol) and Methanol (50 mL) . Stir until fully dissolved.

-

Neutralization: Prepare a solution of Sodium Hydroxide (4.0 g, 100 mmol) in Water (10 mL) . Add this dropwise to the acid solution over 15 minutes at room temperature.

-

Note: Use exactly 1.0 equivalent of base to prevent excess alkalinity which can interfere with sensitive downstream coupling.

-

-

Crystallization: Stir the mixture for 30 minutes. Remove the solvent under reduced pressure (Rotavap) at 50°C to obtain a white solid.

-

Purification: Triturate the solid with cold diethyl ether (to remove any unreacted organic acid) and filter.

-

Drying: Dry the salt in a vacuum oven at 60°C for 4 hours. Yield is typically quantitative (>98%).

Visualization: Synthesis Pathway

Figure 1: Stoichiometric conversion of the parent acid to the sodium salt.

Part 3: Pharmaceutical Applications & Utility[1][5][6][7]

The 3,4-difluorobenzoate moiety is a "privileged structure" in medicinal chemistry. Its utility stems from three key mechanistic advantages:

-

Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the 3 and 4 positions blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the drug. -

Lipophilicity Modulation: Fluorination increases lipophilicity (

), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -

Bioisosterism: The 3,4-difluorophenyl group mimics the steric bulk of a phenyl group but with altered electrostatics, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).

Case Study: M5 Muscarinic Receptor Modulators

In the development of VU6008667 , a negative allosteric modulator (NAM) for the M5 receptor, the 3,4-difluorobenzoyl moiety was critical. The synthesis involved the reaction of the benzoate derivative (via acid chloride) with a secondary amine. The specific substitution pattern provided the necessary selectivity over M1-M4 receptor subtypes [1].

Part 4: Experimental Application Protocols

Workflow A: Direct Nucleophilic Substitution (Esterification)

This protocol utilizes the Sodium salt directly, leveraging its nucleophilicity to react with alkyl halides. This avoids the harsh conditions of acid chloride formation.

Reaction: R-X + Ar-COONa → Ar-COOR + Na-X

-

Setup: Suspend Sodium 3,4-difluorobenzoate (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Addition: Add the Alkyl Halide (e.g., Ethyl Bromide, 1.1 eq) .

-

Catalysis (Optional): Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.05 eq) to facilitate phase transfer and halide exchange.

-

Reaction: Heat to 60°C for 4-6 hours. The suspension will clear as the product ester forms and NaBr precipitates.

-

Workup: Dilute with water and extract with Ethyl Acetate. The ester product is obtained in high yield.

Workflow B: Amide Coupling (Drug Scaffold Synthesis)

For amide formation, the salt is typically converted in-situ to the acid chloride or coupled using peptide reagents.

-

Activation: React Sodium 3,4-difluorobenzoate with Oxalyl Chloride (1.2 eq) and a drop of DMF in DCM. Gas evolution (CO, CO₂) indicates conversion to 3,4-difluorobenzoyl chloride .

-

Coupling: Add the amine substrate (e.g., a piperidine derivative) and a base (Triethylamine).

-

Result: Formation of the metabolically stable amide bond.

Visualization: Application Workflow

Figure 2: Divergent synthetic pathways utilizing the sodium salt for ester and amide synthesis.

Part 5: Handling & Safety (SDS Summary)

-

Hazards: Sodium 3,4-difluorobenzoate is classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT SE 3 (Respiratory Irritant, H335).

-

Storage: Store in a tightly closed container at room temperature. It is hygroscopic; protect from moisture to maintain stoichiometric accuracy.

-

Incompatibility: Strong oxidizing agents and strong acids (will regenerate the parent acid).

References

-

Gentry, P. R., et al. (2018). "Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies." ACS Chemical Neuroscience, 9(11), 2638-2649.

-

PubChem. (n.d.). "Sodium 3,4-Difluorobenzoic acid (Compound)." National Center for Biotechnology Information.

-

GuideChem. (n.d.). "Sodium 3,4-Difluorobenzoate Properties and Suppliers."

-

SynQuest Laboratories. (n.d.). "Safety Data Sheet: Sodium 3,4-difluorobenzoate."

-

ResearchGate. (2011). "Synthesis and antibacterial activity of betulin esters." Khimiya Prirodnykh Soedinenii.

Sources

A Technical Guide to the Solubility of Sodium 3,4-Difluorobenzoate: Principles, Prediction, and Protocol

Introduction: The Significance of Fluorinated Synthons in Pharmaceutical Development

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Sodium 3,4-difluorobenzoate (C₇H₃F₂NaO₂), the sodium salt of 3,4-difluorobenzoic acid, serves as a critical building block and intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[2][3] Its utility is directly linked to its physicochemical properties, paramount among which is its solubility.

This technical guide offers an in-depth analysis of the solubility of sodium 3,4-difluorobenzoate, contrasting its behavior in aqueous versus organic media. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to elucidate the underlying chemical principles governing solubility, provide predictive insights for solvent selection, and detail a robust experimental workflow for quantitative determination.

Physicochemical Principles Governing Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized by the adage "like dissolves like." For sodium 3,4-difluorobenzoate, its structure as an ionic salt of an organic acid is the primary determinant of its solubility profile.

Aqueous Solubility: The Role of Ion-Dipole Interactions

Sodium 3,4-difluorobenzoate is a salt, existing as sodium cations (Na⁺) and 3,4-difluorobenzoate anions (C₇H₃F₂O₂⁻) in its solid, crystalline state. Water is a highly polar protic solvent with a large dielectric constant and a significant dipole moment, making it an exceptional solvent for ionic compounds.[4]

The dissolution process in water is driven by energetically favorable ion-dipole interactions:

-

Cation Hydration: The positively charged sodium ions (Na⁺) are strongly attracted to the partial negative charge on the oxygen atom of water molecules.

-

Anion Hydration: The negatively charged carboxylate group (-COO⁻) of the difluorobenzoate anion is solvated by the partial positive charges on the hydrogen atoms of water molecules.

These strong ion-dipole forces overcome the ionic bond energy of the crystal lattice, leading to the dissolution of the salt. Consequently, sodium 3,4-difluorobenzoate exhibits excellent solubility in water.[3] This behavior is analogous to its non-fluorinated counterpart, sodium benzoate, which is also freely soluble in water.[5][6]

Organic Solvent Solubility: A Spectrum of Polarity

The solubility of sodium 3,4-difluorobenzoate in organic solvents is considerably more variable and is inversely correlated with the solvent's polarity. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group and can engage in hydrogen bonding. While less polar than water, they can still solvate the sodium and difluorobenzoate ions to some extent. The carboxylate anion can act as a hydrogen bond acceptor. Therefore, moderate to slight solubility is expected. For comparison, sodium benzoate is described as slightly soluble in alcohols.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. They can solvate the Na⁺ cation through interactions with their electronegative atoms (e.g., the oxygen in acetone's carbonyl group). However, their ability to solvate the anion is weaker compared to protic solvents. This leads to generally low solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have very low dielectric constants and lack significant dipole moments. They cannot form the strong ion-dipole interactions necessary to overcome the crystal lattice energy of an ionic salt. As a result, sodium 3,4-difluorobenzoate is expected to be practically insoluble in non-polar organic solvents.[7]

Predicted Solubility Profile

While precise quantitative solubility data for sodium 3,4-difluorobenzoate is not widely published, a reliable qualitative and relative solubility profile can be predicted based on the aforementioned principles and solvent properties.

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Relative Solubility | Rationale |

| Water | Polar Protic | 80.1 | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion. |

| Methanol | Polar Protic | 32.7 | Moderate | Capable of hydrogen bonding and has a high dielectric constant, but less effective than water. |

| Ethanol | Polar Protic | 24.6 | Slight to Moderate | Lower polarity and dielectric constant than methanol reduces solvating power for ions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Low to Slight | High dielectric constant helps separate ions, but poor anion solvation limits overall solubility. |

| Acetone | Polar Aprotic | 20.7 | Low | Moderate polarity is insufficient to effectively solvate the ionic compound. |

| Acetonitrile | Polar Aprotic | 37.5 | Low | Although polar, it is a poor solvent for most ionic salts. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Very Low / Insoluble | Low dielectric constant and inability to solvate ions effectively. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very Low / Insoluble | Halogenated solvents are generally poor at dissolving alkali metal salts.[7] |

| Toluene | Non-Polar | 2.4 | Insoluble | Lacks polarity to overcome the ionic lattice energy. |

| Hexane | Non-Polar | 1.9 | Insoluble | A non-polar alkane, incapable of solvating ionic species. |

Note: Dielectric constant values are approximate and sourced from various chemical reference materials.

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility values, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and measurements are accurate.

Objective

To quantitatively determine the solubility of sodium 3,4-difluorobenzoate in a selected solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

Sodium 3,4-difluorobenzoate (≥98% purity)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of sodium 3,4-difluorobenzoate to several vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is ~100 mg for every 1 mL of solvent for solvents where low solubility is expected, and more for polar solvents.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.00 mL) into each vial. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is fully established.[5]

-

Verification of Saturation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material. If a vial contains no solid, it was not saturated, and more solute should be added, followed by another equilibration period.

-

Sample Settling: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the solid settle. This step minimizes clogging of the syringe filter.

-

Sampling and Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from any solid particles.

-

Dilution: Perform an accurate serial dilution of the filtrate with the same solvent used for the experiment. The dilution factor will depend on the expected concentration and the linear range of your analytical method.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could be a mixture of acetonitrile and a buffered aqueous solution. Detection of the 3,4-difluorobenzoate anion is typically performed using a UV detector at a wavelength corresponding to its maximum absorbance.

-

Quantification: Create a calibration curve using standard solutions of sodium 3,4-difluorobenzoate of known concentrations. Use the calibration curve to determine the concentration of the diluted samples.

-

Final Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Applications in Drug Development & Synthesis

Understanding the solubility of sodium 3,4-difluorobenzoate is not merely an academic exercise; it has profound practical implications:

-

Reaction Chemistry: As a synthetic intermediate, its solubility dictates the choice of reaction solvent.[3] For reactions requiring the difluorobenzoate nucleophile, a solvent that provides at least moderate solubility (like ethanol or DMF) might be necessary.

-

Purification and Crystallization: The significant difference in solubility between water and organic solvents is the foundation for purification. The compound can be dissolved in a minimal amount of hot water, and impurities can be removed. Upon cooling or the addition of a less polar co-solvent (an anti-solvent), the product will crystallize out in high purity.

-

Salt Formulation: In drug development, converting an active pharmaceutical ingredient (API) into a salt is a common strategy to enhance aqueous solubility and improve bioavailability. While 3,4-difluorobenzoic acid itself may have limited water solubility, its sodium salt form is highly water-soluble, making it suitable for certain formulation types.

Conclusion

Sodium 3,4-difluorobenzoate is a classic example of an ionic organic salt whose solubility is governed by the fundamental principle of "like dissolves like." It is highly soluble in the polar protic environment of water due to strong ion-dipole interactions. Its solubility diminishes significantly in organic solvents as their polarity decreases, rendering it practically insoluble in non-polar media like hydrocarbons and ethers. While quantitative data remains sparse in the literature, this guide provides the theoretical framework, a predictive model for solvent selection, and a comprehensive experimental protocol for its precise determination. This knowledge is essential for chemists and pharmaceutical scientists to effectively utilize this valuable fluorinated building block in synthesis, purification, and formulation.

References

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.).

-

BuyersGuideChem. (n.d.). Sodium 3,4-difluorobenzoate | 522651-44-1. Retrieved from [Link]

-

NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

Reddit. (2023). Good solvents for dissolving NaBH4?. Retrieved from [Link]

- Unknown Source. (n.d.). Solvent Miscibility Table.

-

Vapourtec. (n.d.). Vapourtec-Solvent-Miscibility-Table.pdf. Retrieved from [Link]

- Unknown Source. (n.d.). SOLVENT MISCIBILITY TABLE.

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

sodium 3,4-difluorobenzoate melting point and thermal stability

Technical Guide: Sodium 3,4-Difluorobenzoate – Thermal Characterization & Stability Profile

Executive Summary

Sodium 3,4-difluorobenzoate (CAS: 522651-44-1) is the sodium salt of 3,4-difluorobenzoic acid.[1] It serves as a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, particularly where metabolic stability and lipophilicity modulation are required.

Critical Technical Distinction: Researchers often conflate the thermal properties of the salt with its parent acid.

-

3,4-Difluorobenzoic Acid: Melts at 120–125 °C .

-

Sodium 3,4-Difluorobenzoate: Does not melt in the conventional sense. It is an ionic solid that exhibits high thermal stability until it undergoes thermal decomposition (typically >300 °C ).

This guide provides the definitive characterization framework, experimental protocols for thermal analysis, and stability implications for drug development.

Chemical Identity & Physical Constants

The following table contrasts the salt with its parent acid to prevent common identification errors during solid-state characterization.

| Property | Sodium 3,4-Difluorobenzoate (Salt) | 3,4-Difluorobenzoic Acid (Parent) |

| CAS Number | 522651-44-1 | 455-86-7 |

| Formula | C₇H₃F₂NaO₂ | C₇H₄F₂O₂ |

| Molecular Weight | 180.08 g/mol | 158.10 g/mol |

| Physical State | White crystalline powder | White crystalline solid |

| Melting Point | >300 °C (Decomposes) | 120–125 °C (Lit.) |

| Solubility | High (Water), Low (Organics) | Low (Water), High (Organics) |

| pKa (of conjugate) | N/A | ~3.8 (Est.) |

Thermal Stability & Decomposition Mechanism[2]

The "Missing" Melting Point

Unlike covalent organic compounds, sodium 3,4-difluorobenzoate forms a crystal lattice stabilized by strong electrostatic interactions between the sodium cations and the carboxylate anions. The lattice energy significantly exceeds the thermal energy required to break covalent bonds within the molecule. Consequently, the compound undergoes pyrolytic decomposition before a liquid phase transition can occur.

Thermal Decomposition Pathway

At elevated temperatures (typically >350 °C for fluorinated benzoates), the salt undergoes decarboxylation .

-

Reaction: C₆H₃F₂COONa

C₆H₄F₂ (1,2-difluorobenzene) + CO₂ + Na-oxides/carbonates. -

Risk: 1,2-difluorobenzene is volatile. In a closed reactor (e.g., DSC pan), this generates significant pressure.

Experimental Protocols (Self-Validating Systems)

Since specific literature values for this salt's decomposition onset are often absent from public databases, you must validate the material empirically. Use the following protocols.

Protocol A: Synthesis & Purification (Pre-Analysis)

Rationale: Commercial salts often contain excess NaOH or free acid, which skews thermal data.

-

Dissolution: Dissolve 10 mmol 3,4-difluorobenzoic acid in 10 mL ethanol.

-

Neutralization: Add 1.0 equivalent of NaOH (1M aqueous solution) dropwise while monitoring pH. Stop exactly at pH 7.5.

-

Crystallization: Evaporate solvent under reduced pressure (Rotavap) at 50 °C.

-

Purification: Recrystallize the residue from a minimal volume of hot water/ethanol (90:10).

-

Drying: Dry in a vacuum oven at 80 °C for 12 hours to remove lattice water (hydrates affect TGA).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine onset of decomposition (exothermic) vs. melting (endothermic).

-

Instrument: Calibrated DSC (Indium standard).

-

Sample: 2–5 mg of dried salt in a hermetically sealed aluminum pan (pinhole lid to vent CO₂ safely).

-

Ramp: 10 °C/min from 40 °C to 400 °C.

-

Purge Gas: Nitrogen (50 mL/min).

-

Interpretation: Look for a sharp endotherm ~100–150 °C (indicates water/solvent loss or free acid impurity). The salt itself should show a flat baseline until a sharp exotherm/decomposition >300 °C.

Protocol C: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss events (Solvent vs. Decarboxylation).

-

Ramp: 10 °C/min to 600 °C.

-

Data Analysis:

-

Event 1 (<150 °C): Mass loss here indicates hydrates or residual solvent.

-

Event 2 (>300 °C): Significant mass loss corresponds to decarboxylation.

-

Characterization Workflow Visualization

The following diagram illustrates the decision logic for characterizing the thermal stability of the salt, ensuring differentiation from the acid.

Caption: Logical workflow for validating the thermal stability of Sodium 3,4-Difluorobenzoate, distinguishing true salt stability from acid impurities.

Implications for Drug Development

-

Formulation Stability: The high thermal stability of the salt (>300 °C) makes it compatible with high-temperature processing methods like hot-melt extrusion (HME), provided the matrix does not induce protonation (converting it back to the lower-melting acid).

-

Reaction Safety: In synthetic schemes requiring high heat (>150 °C), the salt is safer than the acid, which may sublime or boil. However, avoid acidic co-solvents at high temperatures to prevent in-situ acid formation and subsequent sublimation.

-

Storage: The salt is hygroscopic. While thermally stable, it must be stored in desiccated conditions. Moisture uptake does not degrade the molecule chemically but will alter weight-based stoichiometry in reactions.

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: Sodium 3,4-difluorobenzoate (CAS 522651-44-1).[1][2] Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3,4-Difluorobenzoic acid (CAS 455-86-7).[3] Retrieved from

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: 3,4-Difluorobenzoic acid. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 3,4-Difluorobenzoic acid. Retrieved from

-

University of North Carolina Asheville. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. (General reference for benzoate salt decomposition trends). Retrieved from (Note: Contextual reference for salt lattice stability).

Sources

Technical Specification Guide: Sodium 3,4-Difluorobenzoate

Executive Summary: The Fluorine Effect in Drug Design

Sodium 3,4-difluorobenzoate (CAS 522651-44-1) is the salt form of 3,4-difluorobenzoic acid, a critical fluorinated building block. In medicinal chemistry, the 3,4-difluoro substitution pattern is prized for its ability to block metabolic "soft spots" on aromatic rings (preventing oxidative metabolism by CYP450) and modulate lipophilicity (

However, the quality of the sodium salt is frequently overlooked compared to the free acid. Variations in stoichiometry, residual inorganic salts, and isomeric purity in the salt form can lead to failed coupling reactions or erroneous biological assay data. This guide establishes a rigorous specification framework for sourcing this material for pharmaceutical applications.

Chemical Identity & Critical Attributes[1][2][3][4][5][6]

| Attribute | Specification Details |

| Chemical Name | Sodium 3,4-difluorobenzoate |

| CAS Number | 522651-44-1 (Salt); 455-86-7 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 180.09 g/mol |

| Structure | Aromatic carboxylate with fluorine at positions 3 and 4.[1][2][3][4][5][6][7][8][9][10][11][12] |

| Solubility | High water solubility (>50 mg/mL); sparingly soluble in non-polar organics. |

Supplier Purity Specifications: The "Gold Standard" Framework

When sourcing Sodium 3,4-difluorobenzoate for drug development, "98% purity" is insufficient. The following table outlines the Standard Grade (suitable for early discovery) vs. Pharma Grade (required for GLP tox studies and GMP manufacturing).

Specification Table

| Test Parameter | Method | Standard Grade Spec | Pharma Grade (Gold Standard) |

| Assay (HPLC) | RP-HPLC, UV @ 254nm | ||

| Assay (Titration) | |||

| Appearance | Visual | White to off-white powder | White crystalline powder |

| Identification (NMR) | Conforms to structure | Conforms; No isomeric impurities >0.5% | |

| Sodium Content | IC or Flame Photometry | Not typically tested | |

| Water Content | Karl Fischer (KF) | ||

| pH (1% Solution) | Potentiometric | 6.0 – 9.0 | 7.0 – 8.5 |

| Key Impurity A | HPLC (3,4-Difluorotoluene) | Not specified | |

| Key Impurity B | HPLC (2,3-Difluoro isomer) | ||

| Inorganic Fluoride | Ion Selective Electrode | Not specified |

Impurity Genealogy & Control Strategy

Understanding the origin of impurities allows researchers to predict potential side reactions. The primary synthetic route involves the oxidation of 3,4-difluorotoluene, followed by neutralization.

Diagram 1: Impurity Origin & Fate

This diagram illustrates how specific impurities enter the supply chain based on the synthesis method.

Caption: Figure 1: Impurity genealogy showing carryover of lipophilic precursors and generation of inorganic salts during neutralization.

Technical Insight on Impurities:

-

Regioisomers (2,3-Difluoro): The most insidious impurity. It has nearly identical solubility and

to the 3,4-isomer. If present, it will compete in downstream coupling reactions, leading to "wrong-isomer" drugs that are difficult to separate later. Requirement: Demand -

Inorganic Salts: Excess sodium hydroxide or sodium bicarbonate used during salt formation can lead to high pH or high ash content. This affects stoichiometry in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Analytical Methodologies

To validate the specifications above, the following protocols are recommended.

A. HPLC Method for Purity & Organic Impurities[13]

-

Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 272 nm (Fluorinated aromatics often have shifted

compared to non-fluorinated analogs). -

Rationale: The acidic mobile phase suppresses ionization of any residual free acid, ensuring sharp peaks.

B. Identification via NMR

-

Solvent:

or -

Standard: Trifluorotoluene (internal standard) or Trichlorofluoromethane.

-

Expected Signals: Two distinct multiplets in the -130 to -150 ppm range.

-

Critical Check: Look for small satellite peaks indicating the 2,3-difluoro isomer or monofluoro impurities.

Diagram 2: Quality Control Decision Matrix

A logical workflow for accepting or rejecting supplier batches.

Caption: Figure 2: Step-wise QC decision tree ensuring exclusion of isomeric impurities and wet material.

Procurement & Handling Strategy

Hygroscopicity Warning

Sodium salts of benzoic acid derivatives are often hygroscopic.

-

Risk: If the material absorbs water, the effective molecular weight changes. A researcher weighing 180 mg thinking they have 1 mmol might actually have 0.9 mmol of salt and 0.1 mmol of water.

-

Mitigation:

-

Specify "Anhydrous" or "Monohydrate" explicitly in purchase orders.

-

Store in a desiccator.

-

Always perform a Loss on Drying (LOD) or KF test before critical synthesis steps.

-

Supplier Evaluation

When evaluating a Certificate of Analysis (CoA):

-

Check the Salt Counterion: Ensure it is actually Sodium. Some suppliers sell the Lithium salt or Free Acid under loose naming conventions.

-

Look for "TLC Purity": Reject any CoA that only lists "Purity by TLC". This is qualitative and will not detect the 2,3-difluoro isomer. Demand HPLC.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131854674, Sodium 3,4-Difluorobenzoate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Discusses impurity profiles of similar fluorinated benzoates). Retrieved from [Link]

Sources

- 1. Sodium 3,4-difluorobenzoate | 522651-44-1 - BuyersGuideChem [buyersguidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Sodium 3,4-Difluorobenzoic acid | C7H4F2NaO2 | CID 131854674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]

- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. canbipharm.com [canbipharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sodium3,4-difluorobenzoate , 95+% , 522651-44-1 - CookeChem [cookechem.com]

- 12. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluoroquinolone Antibiotics Utilizing Sodium 3,4-Difluorobenzoate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluoroquinolone antibiotics, with a specific focus on leveraging sodium 3,4-difluorobenzoate as a key starting material. This document outlines the strategic importance of this precursor, detailed synthetic protocols for key transformations, and the underlying chemical principles that govern these reactions.

Introduction: The Strategic Importance of Fluorine in Quinolone Antibiotics

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents.[1][2][3] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[2][3] The introduction of a fluorine atom at the C-6 position of the quinolone core is a hallmark of this class and significantly enhances their antibacterial activity and cell penetration.[4][5][6]

Sodium 3,4-difluorobenzoate, derived from 3,4-difluorobenzoic acid, serves as a highly valuable and versatile starting material in the synthesis of many commercially successful fluoroquinolones, including Ciprofloxacin and Norfloxacin. The two fluorine atoms on the benzene ring offer distinct electronic and steric properties that are instrumental in the subsequent chemical transformations.[7] The strategic placement of these fluorine atoms facilitates the construction of the fused heterocyclic ring system characteristic of quinolones and allows for the regioselective introduction of various substituents at the C-7 position, which modulates the antibacterial spectrum and pharmacokinetic properties of the final drug molecule.

Overview of the Synthetic Strategy

The synthesis of fluoroquinolones from sodium 3,4-difluorobenzoate generally proceeds through a multi-step sequence. The overarching strategy involves the initial conversion of the benzoate to a more reactive acylating agent, followed by a series of reactions to construct the quinolone core, and finally, the introduction of the desired N-substituent at the C-7 position.

A common and efficient pathway involves the synthesis of a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride. This intermediate can then be utilized in established synthetic routes to produce a variety of fluoroquinolone antibiotics.

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 3. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

sodium 3,4-difluorobenzoate as intermediate for agrochemicals

Application Note: Sodium 3,4-Difluorobenzoate as a Strategic Intermediate in Next-Generation Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

Sodium 3,4-difluorobenzoate (Na-DFB) and its protonated form, 3,4-difluorobenzoic acid (3,4-DFBA), represent a critical class of fluorinated building blocks. While 2,6-difluoro motifs have historically dominated benzoylurea insecticides (e.g., Diflubenzuron), the 3,4-difluoro substitution pattern is emerging as a high-value scaffold for novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides, pyridine-based herbicides, and advanced liquid crystal formulations.

The "Fluorine Effect" in Agrochemical Design: The strategic placement of fluorine atoms at the 3 and 4 positions offers unique advantages over non-fluorinated or mono-fluorinated analogs:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the para and meta positions blocks oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life of the active ingredient (AI) in the plant or pest.

-

Lipophilicity Modulation: The 3,4-difluoro motif increases lipophilicity (

), enhancing cuticular penetration in weeds and exoskeleton absorption in insects. -

Bioisosterism: The 3,4-difluorophenyl group acts as a bioisostere for the 3,4-dichlorophenyl moiety (found in Propanil and Diuron), offering similar steric bulk with altered electronic properties that can overcome resistance mechanisms.

Part 2: Chemical Profile & Specifications

Table 1: Physicochemical Properties of Sodium 3,4-Difluorobenzoate & Free Acid

| Property | Sodium 3,4-Difluorobenzoate | 3,4-Difluorobenzoic Acid (Free Acid) |

| CAS Number | 522651-44-1 | 455-86-7 |

| Molecular Formula | ||

| Molecular Weight | 180.09 g/mol | 158.10 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Solubility | Soluble in water, MeOH; insoluble in non-polar solvents | Soluble in EtOH, EtOAc, DCM; sparingly soluble in water |

| Melting Point | > 300°C (decomposes) | 120–122°C |

| pKa | N/A (Salt) | ~3.82 (Predicted) |

| Stability | Hygroscopic; store under inert gas | Stable; avoid strong oxidizers |

Part 3: Synthetic Pathways & Logic

The utility of Sodium 3,4-difluorobenzoate lies in its versatility as a precursor. It is rarely used as the final salt; rather, it is the stable transport form that is "activated" in situ to generate electrophilic (Acid Chloride) or nucleophilic (Aniline) species.

Workflow Visualization

The following diagram illustrates the transformation of the sodium salt into key agrochemical scaffolds.

Figure 1: Synthetic divergence from Sodium 3,4-Difluorobenzoate to bioactive agrochemical scaffolds.

Part 4: Experimental Protocols

Protocol A: Activation of Sodium Salt to 3,4-Difluorobenzoyl Chloride

Objective: Convert the stable sodium salt into the reactive acid chloride for downstream amidation. Rationale: The sodium salt is non-volatile and easy to handle, but the acid chloride is required for Friedel-Crafts acylations or amide coupling.

Materials:

-

Sodium 3,4-difluorobenzoate (10.0 g, 55.5 mmol)

-

Hydrochloric acid (37%, aqueous)

-

Thionyl chloride (

) (1.5 eq) -

Toluene (Anhydrous)

-

DMF (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

-

Salt Protonation (Critical Step):

-

Dissolve 10.0 g of Sodium 3,4-difluorobenzoate in 50 mL of deionized water.

-

Slowly add concentrated HCl under stirring until pH reaches ~1.0. A thick white precipitate (Free Acid) will form.

-

Why: Direct reaction of the sodium salt with thionyl chloride can generate trapped sodium salts and lower yield. Isolation of the free acid ensures stoichiometry control.

-

Filter the solid, wash with cold water (

), and dry in a vacuum oven at 50°C for 4 hours. Yield: ~8.5 g (97%).

-

-

Chlorination:

-

Suspend the dried 3,4-difluorobenzoic acid (8.5 g) in 40 mL of anhydrous toluene.

-

Add catalytic DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction with

. -

Add thionyl chloride (6.0 mL, ~1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (110°C) for 3 hours. The solution should become clear as the acid converts to the acid chloride and

/HCl gases evolve. -

Safety: Use a caustic scrubber (NaOH trap) for the off-gassing.

-

-

Isolation:

-

Remove excess

and toluene under reduced pressure (rotary evaporator). -

The residue is 3,4-difluorobenzoyl chloride (pale yellow liquid/low-melting solid). Use immediately for the next step to prevent hydrolysis.

-

Protocol B: Synthesis of 3,4-Difluoroaniline (Curtius Rearrangement)

Objective: Synthesize the aniline derivative, a key precursor for urea-based herbicides and fungicides. Rationale: The Curtius rearrangement is preferred over nitration/reduction for fluorinated aromatics to avoid regioselectivity issues (nitration of 1,2-difluorobenzene gives a mixture of isomers).

Materials:

-

3,4-Difluorobenzoic acid (5.0 g, 31.6 mmol)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

tert-Butanol (

-BuOH) (Solvent/Reactant) -

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Acyl Azide Formation & Rearrangement:

-

Dissolve 3,4-difluorobenzoic acid (5.0 g) in 50 mL of anhydrous

-BuOH. -

Add

(4.4 mL) and stir for 10 min. -

Add DPPA (7.5 mL) dropwise.

-

Heat to reflux (85°C) for 4-6 hours.

-

Observation: Evolution of

gas indicates the formation of the isocyanate intermediate, which is trapped by

-

-

Deprotection:

-

Evaporate the solvent to obtain the crude Boc-intermediate.

-

Dissolve residue in 20 mL DCM and add 10 mL TFA. Stir at RT for 2 hours.

-

Neutralize with saturated

and extract with DCM.

-

-

Purification:

-

Purify via distillation or silica column (Hexane/EtOAc 9:1).

-

Product: 3,4-Difluoroaniline (Colorless to pale brown liquid).

-

Part 5: Quality Control & Analytics

HPLC Method for Purity Assessment To ensure the intermediate meets agrochemical synthesis standards (typically >98% purity), use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, 3.5 µm). -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Fluorinated rings have low UV absorption; 230 nm captures the benzoyl

transition). -

Retention Time: 3,4-Difluorobenzoic acid elutes earlier than the diester impurities.

Part 6: Safety & Handling (E-E-A-T)

-

Corrosivity: The acid chloride derivative is lachrymatory and corrosive. All operations involving Protocol A must be performed in a fume hood.

-

HF Generation: In the presence of strong Lewis acids (like

in Friedel-Crafts steps), defluorination can occur, releasing HF. Glassware etching is a sign of this side reaction. -

Dust Explosion: Sodium 3,4-difluorobenzoate as a fine powder poses a dust explosion risk. Ground all transfer equipment.

References

-

Sigma-Aldrich. 3,4-Difluorobenzoic acid Product Specification and Safety Data. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131854674, Sodium 3,4-difluorobenzoate. Retrieved from

-

Liu, S., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides.[1] Journal of Agricultural and Food Chemistry.[1] (Demonstrates efficacy of 3,4-difluorophenyl moiety in novel fungicides). Retrieved from

-

SynQuest Laboratories. Safety Data Sheet: Sodium 3,4-difluorobenzoate.[2] Retrieved from [2]

-

Alfa Chemistry. Fluorinated Pesticide Intermediates: Synthesis and Applications. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Liquid Crystals Utilizing Sodium 3,4-Difluorobenzoate

Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials

The relentless pursuit of high-performance liquid crystal displays (LCDs) and photonic devices necessitates the development of novel mesogenic materials with precisely tailored electro-optical properties. Among the synthetic strategies employed, the selective fluorination of the liquid crystal core has emerged as a powerful tool for modulating key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1][2] The introduction of fluorine atoms into the molecular structure of a liquid crystal can significantly alter its intermolecular interactions and dipole moment, thereby influencing its macroscopic properties.[3][4]

This application note provides a comprehensive guide to the synthesis of a model calamitic (rod-shaped) liquid crystal incorporating a 3,4-difluorobenzoate moiety. The 3,4-difluorophenyl group is a particularly valuable building block in the design of liquid crystals, often inducing a negative dielectric anisotropy, which is highly desirable for specific display modes like in-plane switching (IPS) and vertically aligned (VA) LCDs.[5] We will explore a robust synthetic protocol starting from sodium 3,4-difluorobenzoate, detailing the underlying chemical principles and experimental considerations. This guide is intended for researchers and professionals in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of advanced organic functional materials.

Core Concepts: Why 3,4-Difluorobenzoate?

The strategic placement of two fluorine atoms on the benzoate ring imparts several advantageous characteristics to the resulting liquid crystal molecule:

-

Tuning Dielectric Anisotropy: The strong electronegativity of the fluorine atoms creates a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole is instrumental in achieving a negative dielectric anisotropy (Δε < 0).[5]

-

Enhanced Stability: The high bond energy of the C-F bond contributes to the overall thermal and chemical stability of the liquid crystal material, a critical factor for device longevity.[1]

-

Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, which in turn can lower the rotational viscosity of the liquid crystal, enabling faster switching times in display applications.[2]

-

Mesophase Manipulation: The presence and position of fluorine substituents can influence the type of mesophases (e.g., nematic, smectic) that a material exhibits and the temperature range of their stability.[3][6]

Experimental Design and Protocols

This section outlines the synthesis of a representative liquid crystal, 4'-pentyloxyphenyl 3,4-difluorobenzoate, from sodium 3,4-difluorobenzoate. The protocol is divided into two main stages: the conversion of the sodium salt to the more reactive acyl chloride, followed by esterification with 4-pentyloxyphenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Sodium 3,4-difluorobenzoate | ≥98% | Sigma-Aldrich | 123755-19-5 |

| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich | 7719-09-7 |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |

| N,N-Dimethylformamide (DMF) | Catalytic amount | Sigma-Aldrich | 68-12-2 |

| 4-Pentyloxyphenol | ≥98% | TCI Chemicals | 18979-54-9 |

| Pyridine | Anhydrous | Sigma-Aldrich | 110-86-1 |

| Diethyl ether | Reagent grade | Fisher Scientific | 60-29-7 |

| Hydrochloric acid (HCl) | 1 M aqueous | Sigma-Aldrich | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Sigma-Aldrich | 144-55-8 |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 |

Step 1: Synthesis of 3,4-Difluorobenzoyl Chloride

This initial step converts the relatively unreactive sodium carboxylate into a highly reactive acyl chloride, which is an excellent electrophile for the subsequent esterification.

Protocol:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 3,4-difluorobenzoate (5.0 g, 27.8 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL).

-

Carefully add thionyl chloride (4.4 mL, 61.2 mmol, 2.2 equivalents) to the suspension.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude 3,4-difluorobenzoyl chloride is a yellowish liquid and can be used directly in the next step without further purification.

Causality and Rationale:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids and their salts to acyl chlorides.

-

Anhydrous conditions are crucial as acyl chlorides readily hydrolyze in the presence of water.

-

DMF acts as a catalyst, forming a reactive Vilsmeier intermediate that facilitates the reaction.

-

Refluxing ensures the reaction goes to completion.

Step 2: Esterification to Synthesize 4'-Pentyloxyphenyl 3,4-Difluorobenzoate

This is a classic Schotten-Baumann type reaction where the synthesized acyl chloride reacts with a phenol in the presence of a base to form the target ester.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 4-pentyloxyphenol (5.0 g, 27.8 mmol) in anhydrous dichloromethane (50 mL) and anhydrous pyridine (4.5 mL, 55.6 mmol, 2.0 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3,4-difluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled phenol solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Recrystallize the purified product from ethanol to obtain white, crystalline 4'-pentyloxyphenyl 3,4-difluorobenzoate.

Causality and Rationale:

-

Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction.

-

The aqueous workup is essential to remove the pyridine hydrochloride salt and any unreacted starting materials.

-

Column chromatography and recrystallization are standard purification techniques to obtain the final product with high purity, which is critical for characterizing its liquid crystalline properties.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 4'-pentyloxyphenyl 3,4-difluorobenzoate.

Characterization and Expected Properties

The successful synthesis of 4'-pentyloxyphenyl 3,4-difluorobenzoate should be confirmed by standard analytical techniques. The liquid crystalline properties are then investigated using specialized methods.

Structural and Purity Analysis

| Technique | Expected Outcome |

| ¹H NMR, ¹⁹F NMR, ¹³C NMR | Confirmation of the chemical structure, with characteristic shifts for the aromatic protons and fluorine atoms. |

| FT-IR Spectroscopy | Presence of a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹). |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the pure compound. |

Mesomorphic Properties

The liquid crystalline behavior of the synthesized compound can be characterized as follows:

| Technique | Purpose | Expected Observations |

| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[3] | The material is expected to exhibit enantiotropic nematic and/or smectic phases.[5][6] |

| Polarized Optical Microscopy (POM) | To visualize the characteristic textures of the different liquid crystal phases.[3] | Schlieren or threaded textures for the nematic phase; focal conic or fan-like textures for smectic phases. |

| Electro-optical Measurements | To determine the dielectric anisotropy (Δε) and switching behavior. | A negative value for Δε is anticipated due to the lateral fluorine substitution.[5] |

Troubleshooting and Self-Validation

-

Low yield in Step 1: Ensure all reagents and glassware are scrupulously dry. Incomplete reaction may occur if the reflux time is insufficient.

-

Low yield in Step 2: The 3,4-difluorobenzoyl chloride is moisture-sensitive. Ensure it is handled under inert conditions. The purity of the 4-pentyloxyphenol is also critical.

-

No liquid crystal phases observed: Impurities can significantly disrupt or suppress mesophase formation. Ensure the final product is of high purity. The absence of a mesophase could also be an intrinsic property of the molecule, highlighting the subtle relationship between molecular structure and liquid crystalline behavior.[7]

Conclusion

This application note details a robust and reproducible protocol for the synthesis of a model liquid crystal, 4'-pentyloxyphenyl 3,4-difluorobenzoate, using sodium 3,4-difluorobenzoate as a key precursor. By leveraging the unique electronic properties of the 3,4-difluorophenyl moiety, researchers can access materials with desirable characteristics, particularly negative dielectric anisotropy, for advanced display and photonic applications. The principles and techniques described herein provide a solid foundation for the rational design and synthesis of a wide range of novel fluorinated liquid crystals.

References

- Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. (n.d.). Google Patents.

- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). Beilstein Journal of Organic Chemistry, 16, 674–680.

-

Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). Molecules, 26(16), 5035. Retrieved February 8, 2024, from [Link]

- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.

- Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis. (n.d.). Benchchem.

- Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.

- Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. (2025). Scientific Reports, 15(1), 1-12.

-

Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. (2011). Journal of Materials Chemistry, 21(18), 6652-6659. Retrieved February 8, 2024, from [Link]

- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.

-

Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances. Retrieved February 8, 2024, from [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2021). The Journal of Physical Chemistry B, 125(10), 2736–2748. Retrieved February 8, 2024, from [Link]

-

Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. (2020). Crystals, 10(11), 1011. Retrieved February 8, 2024, from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Advances, 13(25), 17134-17144. Retrieved February 8, 2024, from [Link]

-

High Birefringence Liquid Crystals. (2018). Crystals, 8(1), 33. Retrieved February 8, 2024, from [Link]

-

Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. (2015). RSC Advances, 5(8), 6279-6285. Retrieved February 8, 2024, from [Link]

-

Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

Liquid Crystals: The Mesomorphic Phases of Surfactant Compositions. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3,4-Difluorobenzoyl Chloride from Sodium 3,4-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoyl chloride is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This document provides detailed protocols for the conversion of sodium 3,4-difluorobenzoate to 3,4-difluorobenzoyl chloride, a critical step in the elaboration of this important building block. Two robust and commonly employed methods will be discussed: chlorination with thionyl chloride and a milder approach using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Chemical Principles and Strategy

The conversion of a carboxylate salt to an acyl chloride is a nucleophilic acyl substitution reaction. The carboxylate oxygen is a poor leaving group. Therefore, a chlorinating agent is required to activate the carboxylate and provide a source of chloride ions. The choice between thionyl chloride and oxalyl chloride often depends on the sensitivity of the starting material and the desired reaction conditions.

Thionyl Chloride (SOCl₂): This is a strong and cost-effective chlorinating agent. The reaction proceeds through the formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by a chloride ion.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and sodium chloride (NaCl), are easily removed.

Oxalyl Chloride ((COCl)₂ with catalytic DMF): This method is generally milder than using thionyl chloride and is often preferred for substrates with sensitive functional groups. The reaction proceeds through the formation of a Vilsmeier-Haack type reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.[2][3] This reagent then activates the carboxylate, facilitating the nucleophilic attack of chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and sodium chloride (NaCl), are volatile or easily separated.

Protocol 1: Synthesis using Thionyl Chloride

This protocol describes the direct conversion of sodium 3,4-difluorobenzoate to 3,4-difluorobenzoyl chloride using thionyl chloride. The reaction is typically performed in an inert solvent.

Materials and Equipment

-

Sodium 3,4-difluorobenzoate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, suspend sodium 3,4-difluorobenzoate (1.0 eq) in anhydrous dichloromethane or toluene.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of sulfur dioxide gas, which should be trapped in the scrubber.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction appears complete by TLC analysis (if applicable, by converting an aliquot to an amide or ester for analysis).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial that the trapping system for the rotary evaporator is protected from the corrosive vapors.

-

Purification: The crude 3,4-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4]

Reaction Workflow

Caption: Workflow for the synthesis of 3,4-difluorobenzoyl chloride using thionyl chloride.

Mechanistic Insight

The reaction is initiated by the attack of the carboxylate oxygen onto the electrophilic sulfur atom of thionyl chloride, forming an intermediate acyl chlorosulfite and sodium chloride. The acyl chlorosulfite is a highly activated carboxylic acid derivative. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to the gaseous and stable sulfur dioxide and another chloride ion.

Caption: Workflow for the synthesis of 3,4-difluorobenzoyl chloride using oxalyl chloride and catalytic DMF.

Mechanistic Insight

The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. [2][5]This iminium salt is the active chlorinating agent. The carboxylate then attacks the Vilsmeier reagent, forming an O-acyl-isourea-like intermediate. This intermediate is highly activated and readily undergoes nucleophilic attack by chloride at the carbonyl carbon, yielding the desired acid chloride and regenerating the DMF catalyst.

Caption: Simplified catalytic cycle for the formation of an acid chloride using oxalyl chloride and DMF.

Quantitative Data Summary

| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride/DMF) |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None | N,N-dimethylformamide (DMF) |

| Stoichiometry | 1.5 - 2.0 equivalents | 1.1 - 1.5 equivalents |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Byproducts | SO₂, NaCl | CO, CO₂, NaCl |

| Typical Yield | High | High |

| Purity | Good to Excellent after distillation | Good to Excellent after distillation |

Characterization of 3,4-Difluorobenzoyl Chloride

The final product should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow liquid. [4]* Molecular Formula: C₇H₃ClF₂O [6]* Molecular Weight: 176.55 g/mol [6]* Boiling Point: 185-186 °C [7]* Density: ~1.402 g/mL at 25 °C [7]* Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an acid chloride is expected in the region of 1780-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the difluorinated benzene ring. The coupling patterns will be influenced by both H-H and H-F coupling.

-

¹³C NMR: The spectrum will exhibit signals for the seven carbon atoms. The carbonyl carbon is expected to appear in the range of 165-170 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling. The chemical shifts for aromatic fluorine atoms typically fall in the range of -100 to -170 ppm relative to CFCl₃.

-

Safety and Handling

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water to produce toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Ensure all glassware is dry to prevent vigorous reactions with the chlorinating agents.

-

The gaseous byproducts of these reactions are toxic and should be scrubbed by passing them through a solution of sodium hydroxide.

-

3,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive. [4]It should be handled with care and stored under an inert atmosphere.

References

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

-

Organic Syntheses. Procedure. [Link]

-

PubChem. 3,4-Difluorobenzoyl chloride. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

ResearchGate. DMF‐catalysed chlorination of carboxylic acids. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Columbia University. Organic Chemistry c3444y. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

-

ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]

-

Organic Syntheses. 3. [Link]

-

Wikipedia. Vilsmeier reagent. [Link]

-

YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

Supporting Information 1. [Link]

-

Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]

-

The University of Arizona. 19Flourine NMR. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]

- 3. 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR [m.chemicalbook.com]

- 4. Benzoylchloride | C7H5ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD [mdpi.com]

- 7. 19F [nmr.chem.ucsb.edu]

reagents for activating 3,4-difluorobenzoate carboxyl group

Application Note: Strategies for Activating the Carboxyl Group of 3,4-Difluorobenzoic Acid

Executive Summary

3,4-Difluorobenzoic acid (CAS: 455-86-7) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of two fluorine atoms at the meta and para positions exerts a strong electron-withdrawing inductive effect (-I), significantly altering the reactivity profile of the carboxyl group compared to unsubstituted benzoic acid. While this substitution increases the electrophilicity of the carbonyl carbon—facilitating nucleophilic attack—it simultaneously destabilizes the activated intermediate toward hydrolysis.

This guide provides a technical roadmap for activating 3,4-difluorobenzoic acid. We prioritize methods that mitigate side reactions such as Nucleophilic Aromatic Substitution (

Mechanistic Considerations

Electronic Effects & Reactivity

The fluorine atoms at positions 3 and 4 deactivate the aromatic ring but activate the carboxyl group.

-

Increased Electrophilicity: The electron-deficient ring pulls electron density away from the carbonyl carbon, making it highly reactive toward nucleophiles (amines, alcohols).[3]

-

Hydrolysis Sensitivity: Activated species (e.g., 3,4-difluorobenzoyl chloride) are exceptionally moisture-sensitive. Stringent anhydrous conditions are required.

- Risk: While less reactive than 2,4-difluoro isomers, the 4-position fluorine is susceptible to displacement by strong nucleophiles at elevated temperatures. Avoid harsh reflux conditions with strong bases.

Reagent Selection Matrix

| Activation Reagent | Intermediate Species | Reactivity | Recommended Use Case | Key Constraint |

| Oxalyl Chloride / DMF | Acid Chloride | Very High | Scale-up; formation of esters/amides with weak nucleophiles. | Requires inert atmosphere; generates HCl/CO/CO2. |

| Thionyl Chloride ( | Acid Chloride | High | Robust, low-cost synthesis. | High temp reflux may trigger |

| HATU | O-Azabenzotriazole ester | High | Precious samples; difficult amide couplings. | High cost; difficult to remove by-products on scale. |

| EDC / NHS | NHS Ester | Moderate | Aqueous-compatible conjugation; protein labeling. | Slower kinetics; urea by-product removal. |

Experimental Protocols

Protocol A: Synthesis of 3,4-Difluorobenzoyl Chloride (The Oxalyl Chloride Method)

Best for: Scale-up and subsequent reaction with sterically hindered or electron-deficient nucleophiles.

Materials:

-

3,4-Difluorobenzoic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the RBF with 3,4-difluorobenzoic acid and anhydrous DCM (0.2 M concentration).

-

Catalysis: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating oxalyl chloride.

-

Addition: Cool the solution to 0°C. Add oxalyl chloride dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Gas evolution (

, -

Completion: Monitor by quenching a simplified aliquot with methanol and checking for the methyl ester via TLC or LCMS.

-

Work-up: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.

-

Critical: Do not heat above 40°C during evaporation to minimize defluorination risks.

-

-

Storage: Use immediately. The product is a moisture-sensitive oil/low-melting solid.

Protocol B: Direct Amide Coupling using HATU

Best for: Medicinal chemistry library generation and coupling with valuable amines.

Materials:

-

3,4-Difluorobenzoic acid (1.0 eq)

-

Amine partner (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 3,4-difluorobenzoic acid in anhydrous DMF (0.1 M) in a dry vial.

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at RT.

-

Coupling Agent: Add HATU (1.2 eq). The solution typically turns yellow/orange. Stir for 15–30 minutes to form the activated ester.

-

Amine Addition: Add the amine partner (1.1 eq).

-

Reaction: Stir at RT for 2–12 hours.

-

Monitoring: Monitor consumption of the active ester by HPLC/LCMS.

-

Work-up: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

(to remove unreacted acid), and brine. Dry over

Visualizing the Activation Workflow

The following diagram illustrates the decision logic and reaction pathways for activating 3,4-difluorobenzoic acid.

Figure 1: Decision tree for reagent selection based on experimental scale and nucleophile type.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Acid Chloride) | Hydrolysis due to moisture. | Use freshly distilled DCM; ensure |

| Side Products (F-displacement) | Lower reaction temp to 0°C; avoid large excess of strong nucleophiles. | |

| Incomplete Coupling (HATU) | Steric hindrance. | Switch to HOAt/HATU (7-aza) specifically; increase temp to 40°C carefully. |

| Precipitate in Reaction | DIPEA salts. | Normal in DCM/DMF; ensure vigorous stirring. |

Safety & Handling

-

HF Generation: Hydrolysis of the acid chloride or excessive heating can release HF equivalents. Work in a well-ventilated fume hood.

-